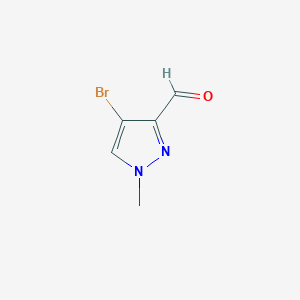

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

4-bromo-1-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIYMMPLYIITLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370820 | |

| Record name | 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287917-96-8 | |

| Record name | 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document details its chemical properties, synthesis protocols, and its significant role in the development of novel compounds with therapeutic potential.

Core Compound Identification and Properties

This compound is a substituted pyrazole derivative recognized for its utility as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and a bromine atom, allows for diverse chemical modifications, making it a valuable precursor for a wide range of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 287917-96-8 |

| Molecular Formula | C₅H₅BrN₂O[1] |

| Molecular Weight | 189.01 g/mol [1] |

| IUPAC Name | This compound |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

The synthesis of pyrazole-carbaldehydes is often achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride).

General Protocol for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. For the synthesis of pyrazole-4-carbaldehydes, the reaction typically proceeds via the cyclization of a hydrazone intermediate.

Experimental Protocol:

-

Preparation of the Hydrazone: A ketone is reacted with a hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol with a catalytic amount of acid (e.g., acetic acid). The mixture is warmed for 1-4 hours to form the corresponding hydrazone.

-

Formation of the Vilsmeier Reagent: In a separate flask, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) at 0°C with constant stirring.

-

Cyclization and Formylation: The prepared hydrazone is then added to the Vilsmeier reagent. The reaction mixture is stirred for 2-5 hours.

-

Work-up: The reaction is quenched by pouring it into crushed ice and neutralized with a base, such as potassium carbonate (K₂CO₃), to precipitate the crude product.

-

Purification: The resulting solid is filtered, washed, dried, and can be further purified by recrystallization or column chromatography.

Modern variations of this protocol may employ microwave irradiation or sonication to reduce reaction times and improve yields.

Applications in Drug Discovery and Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound serves as a crucial intermediate in the synthesis of novel bioactive molecules.

Synthesis of Pyrazolo[3,4-c]pyrazoles

One of the notable applications of this compound is in the synthesis of pyrazolo[3,4-c]pyrazoles, a class of fused heterocyclic compounds with potential therapeutic applications.

Experimental Protocol for the Synthesis of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles:

-

Condensation: To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, a few drops of glacial acetic acid and the desired arylhydrazine (1.1 eq.) are added. If the hydrazine is in its hydrochloride salt form, sodium acetate (1.1 eq.) is used instead of acetic acid.

-

Reflux: The reaction mixture is refluxed for 18 hours.

-

Concentration: The solvent is removed under reduced pressure.

-

Further Reactions: The resulting bipyrazole can undergo further modifications, such as C-N Ullmann-type cross-coupling reactions, often facilitated by microwave irradiation, to yield the final fused heterocycle.[3]

Visualizing Synthetic and Signaling Pathways

Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to a substituted pyrazolo[3,4-c]pyrazole, highlighting its role as a key intermediate.

References

In-Depth Technical Guide: Physicochemical Properties of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in numerous biologically active molecules, and the presence of a bromine atom and a carbaldehyde group offers versatile opportunities for further chemical modifications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its structural details, and highlights the current gaps in publicly available experimental data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered pyrazole ring with a bromine atom at the 4-position, a methyl group attached to the nitrogen at the 1-position, and a carbaldehyde (formyl) group at the 3-position.

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data for properties such as boiling point and solubility remains largely unreported in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C5H5BrN2O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| CAS Number | 287917-96-8 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 69 to 71°C | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

The general synthetic approach to pyrazole-4-carbaldehydes often involves the cyclization of hydrazones, followed by formylation[6][7]. For instance, the reaction of a substituted acetophenone with a hydrazine derivative can yield a hydrazone, which can then be cyclized and formylated using the Vilsmeier-Haack reagent to introduce the aldehyde functionality[7].

The presence of the bromine atom and the aldehyde group makes this compound a versatile intermediate for further chemical synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position[8]. The carbaldehyde group is reactive towards nucleophiles and can be used to build more complex molecular architectures through reactions like condensation, oxidation, and reduction.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in the public domain. Researchers aiming to synthesize this compound may need to adapt general procedures for the formylation of brominated pyrazoles, such as the Vilsmeier-Haack reaction, and optimize the reaction conditions.

Safety and Handling

Based on information from chemical suppliers, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Spectral Data

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and materials science applications. While its basic chemical identifiers and some safety information are known, there is a notable lack of detailed, publicly available experimental data, particularly concerning its synthesis, full range of physicochemical properties, and spectral characterization. Further research to elucidate these aspects would greatly benefit the scientific community and facilitate the use of this versatile compound in future research and development endeavors.

References

- 1. This compound 97% | CAS: 287917-96-8 | AChemBlock [achemblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

Technical Guide: Molecular Weight Determination of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

For: Researchers, Scientists, and Drug Development Professionals Subject: Physicochemical Properties and Molecular Weight Calculation

This document provides a detailed breakdown of the molecular weight for the chemical compound 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. The molecular weight is a fundamental physicochemical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions, and analytical characterization.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C5H5BrN2O.[1] The calculation is based on the standard atomic weights of each element.

The table below summarizes the elemental composition and the resulting molecular weight.

| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 5 | 12.011[2] | 60.055 |

| Hydrogen | H | 5 | 1.008[3][4] | 5.040 |

| Bromine | Br | 1 | 79.904[5][6] | 79.904 |

| Nitrogen | N | 2 | 14.007[7][8] | 28.014 |

| Oxygen | O | 1 | 15.999[9][10] | 15.999 |

| Total | 189.012 |

Based on this calculation, the molecular weight of this compound is 189.01 g/mol .[1]

Methodology for Molecular Weight Calculation

The determination of the molecular weight for a known chemical structure is a theoretical calculation and does not require an experimental protocol. The process is as follows:

-

Determine the Molecular Formula: The chemical structure of this compound is analyzed to count the number of atoms for each constituent element, yielding the formula C5H5BrN2O.

-

Sum Atomic Weights: The number of atoms of each element is multiplied by its standard atomic weight. These values are then summed to provide the total molecular weight of the compound.

The diagram below illustrates the logical workflow for this calculation.

Caption: Workflow for calculating molecular weight.

Conclusion

The molecular weight of this compound is a precisely calculated value based on its elemental composition. This fundamental data point is essential for any laboratory work involving this compound, from synthesis to biological evaluation. No signaling pathways or complex experimental workflows are relevant to this specific physicochemical property.

References

- 1. labsolu.ca [labsolu.ca]

- 2. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. princeton.edu [princeton.edu]

Technical Guide: Solubility of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a key feature in many biologically active molecules, and understanding the solubility of its derivatives is crucial for drug design, formulation, and synthesis.[1][2] This technical guide provides an in-depth overview of the solubility of this compound, including predicted solubility, detailed experimental protocols for solubility determination, and its relevance in drug development.

Predicted Solubility

Based on the solubility of structurally similar pyrazole derivatives, this compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been formally published. Researchers are encouraged to use the experimental protocols outlined in this guide to determine the solubility in their solvents of interest. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Heating block or oven (for drying)

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total weight of the vial and the compound.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the solution to stand, permitting the undissolved solid to settle.

-

Centrifuge the vial at a high speed to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Transfer the supernatant to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent from the supernatant completely using a heating block, oven, or under a stream of inert gas.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for high-throughput screening and requires smaller amounts of the compound.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Calibrated standards of this compound of known concentrations

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent using the shake-flask method as described above (Steps 1-7).

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Take a known volume of the clear supernatant from the saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

Role in Drug Discovery and Signaling Pathways

Pyrazole derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] They are often investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.[3]

For instance, pyrazole-containing drugs have been developed to target the MAP kinase signaling pathway, which is frequently overactive in many cancers.

References

An In-depth Technical Guide to the Reactivity Profile of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive aldehyde group and a bromine-substituted pyrazole core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its reactivity, enabling researchers to leverage its synthetic potential. The primary reaction vectors include functionalization of the aldehyde moiety through condensation and redox reactions, and derivatization at the bromine-bearing carbon via palladium-catalyzed cross-coupling reactions. This document outlines the key reactive pathways, supported by experimental insights from closely related analogues, and provides a foundation for the design of novel pyrazole-containing compounds.

Core Reactivity Profile

The reactivity of this compound is dominated by two key functional groups: the 3-carbaldehyde and the 4-bromo substituent. These sites allow for orthogonal chemical modifications, making this molecule a valuable scaffold in combinatorial chemistry and targeted synthesis.

-

Aldehyde Group (Position 3): The aldehyde functionality is a versatile handle for a variety of classical carbonyl reactions. It readily undergoes nucleophilic addition and condensation reactions, providing a gateway to a wide array of derivatives.

-

Bromo Group (Position 4): The bromine atom on the pyrazole ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, heteroaryl, and alkyl substituents, significantly expanding the accessible chemical space.

The pyrazole ring itself is a stable aromatic system, and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1] The specific substitution pattern of this compound influences its electronic properties and, consequently, its reactivity and the biological profile of its derivatives.[1]

Reactions at the Aldehyde Group

The aldehyde group is a primary site for molecular elaboration. Common transformations include condensation reactions, oxidation, and reduction.

Condensation Reactions

The aldehyde can react with a variety of nucleophiles to form larger, more complex structures. These reactions are fundamental in the synthesis of Schiff bases, chalcones, and other intermediates for heterocyclic synthesis.[2][3]

A representative reaction is the condensation with hydrazines to form hydrazones, which can then be used in subsequent cyclization reactions. For instance, the reaction of a similar bromo-methyl-pyrazole-carbaldehyde with substituted hydrazines is a key step in the synthesis of fused pyrazolo[3,4-c]pyrazoles.[4]

Logical Workflow for Condensation and Subsequent Cyclization

Caption: General workflow for the synthesis of fused pyrazoles.

Oxidation and Reduction

Standard organic transformations can be applied to the aldehyde group to access the corresponding carboxylic acid or alcohol.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid (4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid can then be further functionalized, for example, by forming amides or esters.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol ((4-bromo-1-methyl-1H-pyrazol-3-yl)methanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

Reactions at the Bromo Group

The bromine atom at the C4 position is a key site for introducing molecular diversity through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[6] It involves the reaction of the bromo-pyrazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base.[7][8][9] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyrazole ring.

General Suzuki-Miyaura Cross-Coupling Pathway

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols (Based on Analogous Compounds)

While specific experimental data for this compound is limited in the literature, the following protocols for closely related compounds can serve as a guide. Researchers should optimize these conditions for the specific substrate.

Condensation with Hydrazine (Analogous to[4])

-

Reaction: Formation of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

-

Procedure: To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, a few drops of glacial acetic acid and the desired hydrazine (1.1 eq.) are added. If the hydrazine is in its hydrochloride salt form, a stoichiometric amount of sodium acetate (1.1 eq.) is used instead of acetic acid. The mixture is refluxed for 18 hours and then concentrated under reduced pressure. The intermediate hydrazone can be isolated or used directly in subsequent cyclization steps.

Suzuki-Miyaura Cross-Coupling (General Protocol)

-

Reaction: Palladium-catalyzed cross-coupling of a bromo-pyrazole with a boronic acid.[8]

-

Procedure: In a reaction vessel, the bromo-pyrazole (1.0 eq.), the boronic acid (1.5-2.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.) are combined. A suitable solvent system, such as a mixture of dioxane and water, is added. The reaction mixture is degassed and heated (e.g., to 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 12-24 h), monitoring by TLC or LC-MS. After completion, the reaction is worked up by extraction and the product is purified by column chromatography.

Quantitative Data Summary (for Analogous Reactions)

The following table summarizes typical reaction conditions and yields for key transformations of analogous bromo-pyrazole carbaldehydes. These values should be considered as starting points for optimization.

| Reaction | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

| Condensation/Cyclization | 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | Phenylhydrazine, ethanol, reflux; then Ullmann coupling | 1-methyl-6-phenylpyrazolo[3,4-c]pyrazole | 70-85 | [4] |

| Suzuki-Miyaura Coupling | 4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | 4-(3-phenylbenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Good to Excellent | [7] |

| Suzuki-Miyaura Coupling | 3- and 4-bromopyrazoles (unprotected) | Arylboronic acid, XPhos-Pd precatalyst, K₃PO₄, dioxane/H₂O, 100°C | 3- and 4-arylpyrazoles | 61-86 | [8] |

Applications in Drug Discovery and Materials Science

The derivatives of this compound are valuable in several fields:

-

Medicinal Chemistry: Pyrazole derivatives are known to possess a wide range of biological activities. The ability to easily diversify the pyrazole core at both the aldehyde and bromo positions makes this scaffold ideal for generating libraries of compounds for screening against various biological targets, including kinases, and for developing antimicrobial or anticancer agents.[1]

-

Materials Science: The extended π-systems that can be generated through cross-coupling reactions make these compounds interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers.[1]

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis. Its orthogonal reactivity allows for selective functionalization at both the aldehyde and bromo positions, providing access to a vast chemical space of novel pyrazole derivatives. The synthetic routes outlined in this guide, based on established reactivity patterns of analogous compounds, offer a solid foundation for researchers to explore the full potential of this scaffold in drug discovery, materials science, and beyond.

References

- 1. Buy 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde | 1783626-72-1 [smolecule.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. asianpubs.org [asianpubs.org]

- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the aldehyde functionality in 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. The strategic placement of a bromine atom and a methyl group on the pyrazole ring significantly modulates the reactivity of the formyl group, making this molecule a versatile intermediate in organic synthesis and a point of interest in medicinal chemistry. This document details the electronic influences on the aldehyde's electrophilicity, supported by spectroscopic data and comparative reactivity analysis. Furthermore, it provides detailed experimental protocols for the synthesis and characteristic reactions of this compound, alongside a structured presentation of relevant quantitative data.

Introduction

Heterocyclic aldehydes are a pivotal class of compounds in organic synthesis, serving as key building blocks for a wide array of more complex molecules. Among these, pyrazole-3-carbaldehydes are of particular interest due to the unique electronic properties of the pyrazole ring. The electrophilicity of the aldehyde group in these systems is finely tuned by the substituents on the heterocyclic core. This guide focuses specifically on this compound, a molecule where the interplay of inductive and mesomeric effects of the bromo and methyl substituents dictates the reactivity of the formyl group. Understanding these electronic effects is crucial for predicting the molecule's behavior in nucleophilic addition and condensation reactions, which are fundamental transformations in drug discovery and materials science.

Electronic and Structural Factors Influencing Electrophilicity

The electrophilicity of the carbonyl carbon in an aldehyde is a direct consequence of the polarization of the C=O bond, which is influenced by both inductive and resonance (mesomeric) effects of the substituents on the aromatic ring. In this compound, the following factors are at play:

-

Inductive Effect (-I) of the Bromine Atom: The electronegative bromine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which deactivates the pyrazole ring and, consequently, increases the partial positive charge on the carbonyl carbon of the aldehyde group. This enhances the electrophilicity of the aldehyde.

-

Mesomeric Effect (+M) of the Bromine Atom: Conversely, the lone pairs on the bromine atom can participate in resonance with the pyrazole ring, donating electron density. However, for halogens, the inductive effect typically outweighs the mesomeric effect.

-

Inductive Effect (+I) of the Methyl Group: The methyl group at the 1-position of the pyrazole ring is electron-donating through a positive inductive effect, which slightly counteracts the electron-withdrawing effect of the bromine atom.

-

Ring Electronics: The pyrazole ring itself is an electron-rich heteroaromatic system. The nitrogen atom at position 2 has a pyridine-like character and is electron-withdrawing, while the nitrogen at position 1, bearing the methyl group, has a pyrrole-like character and is electron-donating.

The combination of these effects results in a net increase in the electrophilicity of the aldehyde group compared to unsubstituted benzaldehyde. This is reflected in the downfield chemical shift of the aldehyde proton in the 1H NMR spectrum. Aldehyde protons typically resonate in the range of 9-10 ppm, and a more deshielded proton (higher ppm value) indicates a more electron-deficient, and therefore more electrophilic, carbonyl carbon.[1]

Quantitative Spectroscopic and Reactivity Data

| Compound | Aldehyde Proton (CHO) 1H NMR Chemical Shift (ppm) | Reference Compound 1H NMR Chemical Shift (ppm) | Notes |

| This compound | Estimated ~9.8 - 10.2 | Benzaldehyde: ~9.9 ppm | The electron-withdrawing bromine is expected to cause a downfield shift compared to benzaldehyde, indicating increased electrophilicity. The methyl group has a minor counteracting effect. |

Note: The chemical shift is an estimation based on the electronic effects of the substituents and typical values for similar heterocyclic aldehydes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commonly involving the Vilsmeier-Haack reaction.[2]

Workflow for the Synthesis of this compound

Detailed Protocol:

-

Bromination of 1-methylpyrazole: To a solution of 1-methylpyrazole in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Isolation of 4-bromo-1-methyl-1H-pyrazole: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Vilsmeier-Haack Formylation: To a stirred solution of phosphorus oxychloride (POCl3) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 4-bromo-1-methyl-1H-pyrazole in DMF dropwise. After the addition, heat the reaction mixture to 60-70 °C for several hours.

-

Hydrolysis and Isolation of the Aldehyde: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates. Filter the solid, wash with water, and dry. The crude product can be recrystallized or purified by column chromatography to yield this compound.

Representative Reactions Highlighting Electrophilicity

The enhanced electrophilicity of the aldehyde group in this compound makes it an excellent substrate for various condensation reactions.

4.2.1. Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones.[3][4]

Protocol:

-

Ylide Generation: Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

-

Reaction with the Aldehyde: To the solution of the ylide, add a solution of this compound in the same solvent at 0 °C or room temperature.

-

Work-up and Isolation: After the reaction is complete, quench with water and extract the product with an organic solvent. The triphenylphosphine oxide byproduct can often be removed by filtration or chromatography. The desired alkene is then isolated and purified.

4.2.2. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6]

Protocol:

-

Reaction Setup: In a suitable solvent (e.g., ethanol, toluene, or water), dissolve this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).

-

Addition of Catalyst: Add a catalytic amount of a base such as piperidine, pyridine, or ammonium acetate.

-

Reaction and Isolation: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction mixture to allow the product to crystallize. Filter the product, wash with a cold solvent, and dry to obtain the condensed product.

Conclusion

The aldehyde group in this compound exhibits a heightened electrophilicity due to the potent electron-withdrawing inductive effect of the bromine atom at the 4-position of the pyrazole ring. This enhanced reactivity makes it a valuable synthon for the construction of a variety of complex organic molecules through reactions such as Wittig olefination and Knoevenagel condensation. The synthetic protocols and electronic analysis provided in this guide offer a framework for researchers to effectively utilize this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where pyrazole-containing compounds continue to be of significant interest. Further quantitative studies on the reaction kinetics of this aldehyde would provide a more precise measure of its electrophilicity and would be a valuable addition to the understanding of its chemical behavior.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Stability and Handling of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Executive Summary & Core Significance

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique structural arrangement, featuring a reactive aldehyde group appended to a substituted pyrazole core, makes it an invaluable intermediate for synthesizing a diverse range of complex molecular scaffolds with potential therapeutic activities.[1][2] Pyrazole derivatives, in general, are investigated for numerous applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3] The integrity of this starting material is paramount; its degradation can compromise reaction yields, introduce impurities, and ultimately impact the validity of downstream biological data. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its viability in research and development settings.

Physicochemical Profile and Inherent Reactivity

From a mechanistic standpoint, the stability of this compound is dictated by the interplay of its functional groups. The aldehyde moiety is an electrophilic center, rendering it susceptible to oxidation and nucleophilic attack. The N-methylated pyrazole ring is a stable aromatic system, but the bromine atom influences the ring's electron density. Understanding these intrinsic properties is crucial for predicting and preventing potential degradation pathways.

| Property | Value | Source |

| CAS Number | 287917-96-8 | [4] |

| Molecular Formula | C₅H₅BrN₂O | [4] |

| Molecular Weight | 189.01 g/mol | - |

| Appearance | White to light yellow solid/powder | [5] |

| Boiling Point | 178-180 °C |

Critical Factors Governing Compound Stability

The long-term integrity of this compound is contingent on mitigating exposure to several key environmental factors.

Atmospheric Oxygen: The Oxidation Pathway

The aldehyde functional group is readily susceptible to oxidation, primarily converting to the corresponding, and often less reactive, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. This is the most probable degradation pathway under ambient atmospheric conditions. For high-purity applications and long-term storage, minimizing exposure to air is critical. Storing the compound under an inert atmosphere, such as argon or nitrogen, is a highly recommended best practice.[6]

Moisture: Hydrolysis and Hydration Concerns

Many aldehydes can form hydrates in the presence of water. While this may be a reversible process, the presence of moisture can also facilitate other degradative reactions. Therefore, ensuring a dry storage environment is essential. Material Safety Data Sheets (MSDS) for analogous compounds consistently recommend storage in a "cool, dry place" and in a "tightly closed container".[6]

Temperature: Managing Kinetic Degradation

There is some variability in supplier recommendations for this compound and its close analogs, with some suggesting ambient temperature storage while others recommend refrigeration (2-8°C or 0-8°C).[5][7] From a chemical kinetics perspective, lower temperatures slow the rate of all potential degradation reactions. Therefore, for long-term archival storage, refrigeration at 2-8°C is the most prudent choice to ensure maximal shelf life. Ambient temperature may be acceptable for short-term, in-use quantities.

Light: The Potential for Photodegradation

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is essential for preserving the chemical integrity of this compound.

Protocol for Long-Term Archival Storage

-

Container Selection: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an airtight seal.

-

Inert Atmosphere: Before sealing, flush the vial headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds to displace atmospheric oxygen and moisture.[6]

-

Sealing: Tightly secure the cap. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

-

Labeling: Clearly label the container with the compound name, CAS number, date received, and storage conditions.

-

Location: Store the sealed container in a refrigerator maintained at 2-8°C.[7] The area should be designated for chemical storage and away from incompatible materials.[7]

Protocol for Routine Experimental Handling

-

Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid.

-

Dispensing: Conduct all weighing and dispensing operations in a well-ventilated area or a chemical fume hood.[8] Minimize the time the container is open.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[9][10]

-

Resealing: After dispensing the required amount, re-flush the container with an inert gas, if possible, before tightly resealing.

-

Return to Storage: Promptly return the container to its designated refrigerated storage location.

Diagram 1: Decision Workflow for Storage and Handling This diagram outlines the logical steps a researcher should follow upon receiving and using the compound to ensure its stability.

Monitoring for and Identifying Degradation

Proactive monitoring can prevent the use of compromised material in critical experiments.

-

Visual Inspection: Any change from a white or light-yellow solid to a darker yellow or brown coloration may indicate degradation. A change in consistency, such as clumping, could suggest moisture absorption.

-

Analytical Verification: A simple and effective method is Thin-Layer Chromatography (TLC). A fresh sample should exhibit a single, well-defined spot. The appearance of additional spots, particularly a more polar spot near the baseline (indicative of the carboxylic acid), suggests degradation. For quantitative assessment, techniques like ¹H NMR, LC-MS, or HPLC should be used to confirm purity against a reference standard or initial analysis data.

Safety and Hazard Management

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat when handling this material.[8][9]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10]

-

Spill & Exposure Procedures:

-

Spills: In case of a spill, avoid generating dust.[7] Carefully sweep up the solid material and place it into a sealed, labeled container for chemical waste disposal.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][8]

-

Conclusion

While this compound is a versatile and valuable reagent, its inherent chemical reactivity, particularly at the aldehyde functional group, necessitates stringent storage and handling practices. By controlling its exposure to oxygen, moisture, heat, and light, researchers can ensure its long-term stability and purity. Implementing the protocols outlined in this guide—specifically, storage at 2-8°C under a dry, inert atmosphere and away from light —will safeguard the integrity of the material, leading to more reliable and reproducible experimental outcomes in drug discovery and development programs.

References

- 1. Buy 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde | 1783626-72-1 [smolecule.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 287917-96-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

Introduction: The Significance of Spectroscopic Analysis in Heterocyclic Chemistry

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis.

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The precise structural characterization of such molecules is paramount for understanding their reactivity, and ultimately, their function. 1H NMR spectroscopy stands as a primary and powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the connectivity of atoms and the electronic environment of the protons within a molecule.

This guide will delve into the predicted 1H NMR spectrum of this compound, offering a rationale for the expected spectral features based on established principles of NMR theory and data from related pyrazole derivatives.[3][4][5]

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of protons in the molecule: the aldehyde proton, the pyrazole ring proton, and the N-methyl protons. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyrazole ring.

Molecular Structure and Proton Environments

To understand the 1H NMR spectrum, it is essential to first visualize the molecular structure and identify the unique proton environments.

Figure 1. Molecular structure of this compound highlighting the distinct proton environments: N-CH₃ (blue), C5-H (green), and CHO (red).

Predicted Chemical Shifts and Multiplicities

The expected chemical shifts and multiplicities for the protons in this compound are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyrazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Aldehyde H (CHO) | 9.8 - 10.2 | Singlet (s) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group. It is not coupled to other protons, hence it appears as a singlet. |

| Pyrazole H5 | 7.5 - 8.0 | Singlet (s) | The proton at the C5 position of the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atom and the overall aromaticity of the ring. The presence of the electron-withdrawing bromine and aldehyde groups will shift it downfield. It is expected to be a singlet as there are no adjacent protons for coupling. |

| N-Methyl H (N-CH₃) | 3.8 - 4.2 | Singlet (s) | The protons of the methyl group attached to the nitrogen atom. The chemical shift is downfield compared to a typical alkyl methyl group due to the deshielding effect of the adjacent nitrogen atom in the aromatic pyrazole ring. It appears as a singlet as there are no adjacent protons. |

Scientific Rationale and Causality

The predicted chemical shifts are a direct consequence of the electronic environment surrounding each proton.

-

Aldehyde Proton (CHO): The strong electron-withdrawing character of the carbonyl group (C=O) and the pyrazole ring significantly deshields the aldehyde proton, causing it to resonate at a very high chemical shift (downfield).

-

Pyrazole Proton (H5): Protons on aromatic heterocyclic rings typically resonate at higher chemical shifts compared to those on non-aromatic systems. The precise chemical shift of H5 is a balance of several factors: the inherent aromaticity of the pyrazole ring, the electron-donating effect of the N-methyl group, and the electron-withdrawing effects of the bromine atom at C4 and the carbaldehyde group at C3. The cumulative effect of the bromo and carbaldehyde substituents is expected to deshield H5, leading to a downfield shift.

-

N-Methyl Protons (N-CH₃): The methyl group is directly attached to a nitrogen atom within an aromatic ring. This environment is more electron-withdrawing than a simple amine, leading to a downfield shift for the methyl protons compared to aliphatic methyl groups.

Coupling Constants (J-coupling)

In this specific molecule, no proton-proton spin-spin coupling is expected.[6][7] The aldehyde proton, the pyrazole proton (H5), and the N-methyl protons are all separated by more than three bonds and are not in a geometric arrangement that would typically lead to observable long-range coupling. Therefore, all signals in the 1H NMR spectrum of this compound are predicted to be singlets.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following experimental protocol is recommended.[8][9]

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Use a deuterated solvent that will dissolve the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[8]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.[9]

Instrumental Parameters

The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[9][10]

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |

| Number of Scans | 16 - 64 | Sufficient scans to achieve a good signal-to-noise ratio. |

| Relaxation Delay (d1) | 1 - 5 seconds | Allows for full relaxation of the protons between pulses, ensuring accurate integration. |

| Acquisition Time (at) | 2 - 4 seconds | Determines the resolution of the spectrum. |

| Pulse Width | 90° or 45° | A 90° pulse provides the maximum signal for a single scan. A 45° pulse can be used with a shorter relaxation delay.[10] |

| Spectral Width | 0 - 12 ppm | A standard range for most organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

graph TD {

A[Sample Preparation] --> B(Dissolve 5-10 mg in0.5-0.7 mL of deuterated solvent);

B --> C{Add TMS asinternal standard};

C --> D[Transfer to NMR tube];

D --> E[NMR Spectrometer Setup];

E --> F(Set spectrometer frequency, e.g., 400 MHz);

F --> G(Define acquisition parameters: scans, relaxation delay, etc.);

G --> H[Acquire Spectrum];

H --> I(Fourier Transform);

I --> J(Phase and Baseline Correction);

J --> K[Spectral Analysis];

K --> L(Chemical Shift Referencing);

L --> M(Integration and Multiplicity Analysis);

}

Figure 2. A generalized workflow for the acquisition and analysis of a 1H NMR spectrum.

Potential Challenges and Considerations

- Impurity Peaks: The presence of impurities from the synthesis of this compound can introduce additional signals in the spectrum. A thorough understanding of the synthetic route can help in identifying potential impurity peaks.

- Solvent Effects: The choice of solvent can slightly alter the chemical shifts of the protons due to different solvent-solute interactions. [5]It is crucial to report the solvent used when presenting NMR data.

- Water Peak: The presence of residual water in the deuterated solvent can give rise to a broad singlet. The chemical shift of this peak is solvent-dependent.

Conclusion

The 1H NMR spectrum of this compound is predicted to be relatively simple, consisting of three singlet signals corresponding to the aldehyde, pyrazole ring, and N-methyl protons. This guide provides a comprehensive framework for the prediction, acquisition, and interpretation of this spectrum, grounded in the fundamental principles of NMR spectroscopy and the known chemical behavior of pyrazole derivatives. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, which is essential for unambiguous structural confirmation and further research in the application of this compound.

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. NIH National Center for Biotechnology Information. --INVALID-LINK--2.1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde. Smolecule. --INVALID-LINK---1h-pyrazole-4-carbaldehyde-cas-1186407-59-9)3. 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. --INVALID-LINK--4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. --INVALID-LINK--5. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. --INVALID-LINK--6. The 1H-NMR experiment. Chemistry LibreTexts. --INVALID-LINK--/05%3A_Structure_Determination/5.04%3A_The_1H-NMR_Experiment)7. 1H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. --INVALID-LINK--8. NMR Sample Preparation. University of Alberta. --INVALID-LINK--9. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Royal Society of Chemistry. --INVALID-LINK--10. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. --INVALID-LINK--11. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Journal of Organic Chemistry. --INVALID-LINK--12. Basic Practical NMR Concepts: A Guide for the Modern Laboratory. Michigan State University. --INVALID-LINK--13. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. --INVALID-LINK--14. Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. ACS Publications. --INVALID-LINK--15.4-bromo-3-methyl-1H-pyrazole. PubChem. --INVALID-LINK--16. 1H-Pyrazole, 4-bromo-1-methyl-. PubChem. --INVALID-LINK--17. J-Coupling. Weizmann Institute of Science. --INVALID-LINK--18. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. --INVALID-LINK--19. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. NIH National Center for Biotechnology Information. --INVALID-LINK--20. Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. --INVALID-LINK--21. J-coupling. Wikipedia. --INVALID-LINK--22.4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. --INVALID-LINK--23.4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. --INVALID-LINK--24.4-Bromo-1-methyl-1H-pyrazole 97%. Sigma-Aldrich. --INVALID-LINK--

References

- 1. Buy 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde | 1783626-72-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. weizmann.ac.il [weizmann.ac.il]

- 7. J-coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

In-Depth Technical Guide: ¹³C NMR Chemical Shifts of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an analysis of the expected ¹³C NMR chemical shifts for 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. Due to the absence of directly published experimental data for this specific compound in the available literature, the chemical shifts presented are estimated based on data from structurally analogous pyrazole derivatives. This document also outlines a comprehensive, generalized experimental protocol for acquiring ¹³C NMR spectra for this class of compounds.

Data Presentation: Estimated ¹³C NMR Chemical Shifts

The estimated ¹³C NMR chemical shifts for this compound are summarized in the table below. These estimations are derived from the analysis of substituted pyrazoles and related heterocyclic aldehydes.[1][2][3] The chemical shift ranges for different carbon environments from established literature sources were also considered in these estimations.[4][5][6]

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale for Estimation |

| C=O (Carbaldehyde) | 180 - 190 | Aldehyde carbons typically resonate in this downfield region.[1] |

| C3 | 145 - 155 | The carbon atom of the pyrazole ring attached to the electron-withdrawing carbaldehyde group. |

| C5 | 135 - 145 | The carbon atom of the pyrazole ring adjacent to the N-methyl group. |

| C4 | 100 - 110 | The carbon atom bearing the bromine atom; the halogen substitution causes a characteristic shift. |

| N-CH₃ | 35 - 45 | The methyl group attached to the nitrogen atom of the pyrazole ring. |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mandatory Visualization: Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the standard numbering of the pyrazole ring atoms, which is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound.

Experimental Protocols

The following is a generalized, detailed methodology for acquiring the ¹³C NMR spectrum of this compound. This protocol is based on standard practices for organic compounds and heterocyclic molecules.[3][7]

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used as a reference.

2. NMR Spectrometer Setup:

-

The ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, at a frequency of 100 MHz or higher.[1]

-

The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although longer delays may be necessary for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for most organic compounds.

-

Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal TMS standard (0.00 ppm).

-

Perform baseline correction to ensure a flat baseline across the spectrum.

-

Integrate the peaks if relative intensities are of interest, though it is important to note that peak intensities in proton-decoupled ¹³C NMR are not always directly proportional to the number of carbon atoms due to varying relaxation times and the Nuclear Overhauser Effect (NOE).[8]

Logical Relationships in NMR Data Interpretation

The process of assigning the ¹³C NMR chemical shifts for this compound involves a logical workflow that integrates theoretical knowledge with empirical data from similar structures.

Caption: Workflow for ¹³C NMR spectral analysis and assignment.

References

- 1. rsc.org [rsc.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the diverse array of pyrazole-based synthons, 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde emerges as a particularly versatile and strategic building block for the synthesis of novel therapeutics. Its unique trifunctional nature—a reactive aldehyde, a modifiable bromo substituent, and a stable N-methylated pyrazole core—offers a rich platform for chemical elaboration. This technical guide delineates the potential applications of this compound in medicinal chemistry, with a primary focus on its utility in the development of kinase inhibitors, a critical class of drugs in oncology and inflammatory diseases. This document provides a comprehensive overview of synthetic pathways, experimental protocols, and potential biological activities, supported by quantitative data from analogous compounds and illustrative diagrams to guide further research and development.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and hydrophobic interactions.[1] The inherent stability and synthetic tractability of the pyrazole ring have led to its incorporation into numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, anti-viral, and anti-psychotic agents.[2]

The subject of this guide, this compound, is a trifunctional pyrazole derivative poised for significant applications in the synthesis of complex molecular architectures. The N-methylation prevents tautomerization and provides a fixed substitution pattern. The aldehyde group at the 3-position serves as a versatile handle for various chemical transformations, such as reductive amination, Wittig reactions, and condensations, to introduce diverse side chains.[3] Crucially, the bromine atom at the 4-position is a key functional group for introducing further molecular diversity through cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4] This allows for the strategic attachment of aryl, heteroaryl, and other functionalities, which are often critical for achieving high potency and selectivity in drug candidates.

Synthetic Potential and Key Transformations

The strategic placement of the aldehyde and bromo groups on the this compound core allows for a stepwise and controlled elaboration of the molecule. This enables the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization.

Reactions at the Aldehyde Group (C3-Position)

The carbaldehyde functionality is a gateway to a vast array of chemical transformations. Key reactions include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyrazoles. This is a powerful method for introducing side chains that can interact with specific pockets of a target protein.

-

Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) or hydrazines can lead to the formation of more complex heterocyclic systems fused to the pyrazole ring.[5]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the introduction of carbon-carbon double bonds, providing access to vinyl-pyrazole derivatives which can be further functionalized.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing alternative functional handles for further derivatization.

Reactions at the Bromo Group (C4-Position)

The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents. This is a cornerstone for building kinase inhibitors, where these groups often interact with the hydrophobic regions of the ATP-binding pocket.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as linkers or be further transformed.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the direct attachment of amino groups, which can act as hydrogen bond donors or acceptors.

-

Heck and Stille Couplings: These reactions provide additional avenues for C-C bond formation.

A logical workflow for the elaboration of this compound would involve initial modification of the aldehyde group, followed by a cross-coupling reaction at the 4-position, or vice-versa. The choice of sequence would depend on the compatibility of the functional groups in each step.

Application in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The pyrazole scaffold is a common feature in many approved kinase inhibitors.[6] this compound is an ideal starting material for the synthesis of kinase inhibitors due to its ability to be elaborated into structures that can effectively target the ATP-binding site of kinases.

A prominent example of a signaling pathway frequently targeted by pyrazole-based inhibitors is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

Quantitative Data of Analogous Pyrazole-Based Inhibitors

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the biological activity of structurally related pyrazole-based kinase inhibitors provides a strong rationale for its potential. The following table summarizes the inhibitory activities of several pyrazole-containing kinase inhibitors.

| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1 | 57-167 | [7] |

| 1H-Pyrazolo[3,4-d]pyrimidines | BRK/PTK6 | Low nM range | [8] |

| Pyrazole Carboxamides | FLT3, CDK2/4 | 0.089 (FLT3) | [9][10] |

| Pyrazolo[3,4-b]pyridines | TBK1 | 7.1 | [11] |

| Pyrazole-based compounds | Aurora-A Kinase | Low µM range | [12] |

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations of a bromo-pyrazole carbaldehyde scaffold, based on established methodologies for analogous compounds.

General Procedure for Reductive Amination

Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (1.1 eq.).

-

Addition of Reducing Agent: Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aminomethyl-pyrazole derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

Protocol:

-

Reaction Setup: In a reaction vessel, this compound or its derivative (1.0 eq.), the corresponding boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.) are combined.

-

Solvent Addition: A degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.

-

Reaction Execution: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired 4-aryl-pyrazole derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.

-

Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

-

Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules, particularly for the development of kinase inhibitors. The strategic combination of reactions at the aldehyde and bromo functionalities allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The protocols and data presented in this guide, derived from analogous systems, provide a solid foundation for researchers and drug development professionals to unlock the full potential of this promising scaffold in the quest for novel and effective therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted and is anticipated to yield novel drug candidates with significant therapeutic potential.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. nbinno.com [nbinno.com]

- 5. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]